2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide
Description
This compound (CAS: 1795442-65-7, molecular formula: C₁₉H₂₀N₂O₃, molecular weight: 324.37 g/mol) is an acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked to a naphthalen-1-yl-substituted hydroxyethyl group via an acetamide bridge . The hydroxyl group on the ethyl chain introduces polarity, likely influencing solubility and hydrogen-bonding capacity. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes with hydrophobic binding pockets .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-17(13(2)24-21-12)10-19(23)20-11-18(22)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,18,22H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBVVTDWOKUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the naphthalene moiety and the acetamide group. Common reagents used in these reactions include dimethylformamide, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural and Functional Group Comparisons
Key Observations :
- Heterocyclic Core : The oxazole in the target compound is less polar than triazoles (e.g., 6a) but more electron-deficient than benzothiazoles (e.g., BI81752) .
- Substituent Effects : The naphthalen-1-yl group enhances hydrophobicity compared to phenyl or indole derivatives (e.g., 6a and Compound M). The hydroxyethyl chain improves aqueous solubility relative to purely aromatic analogs .
Physicochemical and Spectroscopic Comparisons
Key Findings :
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamide , often referred to as EVT-3108695, is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of EVT-3108695 features an oxazole ring, which is known for its significant role in biological activity. The chemical formula is , with a molecular weight of approximately 341.375 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₇O₂ |
| Molecular Weight | 341.375 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 1.204 |
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of EVT-3108695, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests demonstrated a strong bactericidal effect, indicating its potential as a therapeutic agent for bacterial infections .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments performed on normal cell lines (e.g., L929 fibroblasts) revealed that EVT-3108695 exhibited minimal toxicity at therapeutic concentrations. The compound did not significantly affect cell viability, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 12 | 95 |
| 50 | 90 |
| 100 | 85 |
While the exact mechanism of action remains partially elucidated, it is hypothesized that the compound interferes with bacterial cell wall synthesis and disrupts metabolic pathways critical for bacterial survival. The presence of the oxazole ring is believed to play a crucial role in this activity by interacting with specific enzymes involved in these processes .
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of EVT-3108695:
- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that EVT-3108695 outperformed traditional antibiotics like ciprofloxacin against certain resistant strains of bacteria .
- Cytotoxicity Evaluation : Another study focused on determining the cytotoxic effects of various concentrations of EVT-3108695 on cancer cell lines (A549 and HepG2). Results showed enhanced cell viability at lower concentrations, indicating potential applications in cancer therapeutics .
- In Vivo Studies : Preliminary animal studies indicated that administration of EVT-3108695 resulted in significant reductions in bacterial load without notable side effects, supporting its potential as a safe antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
